molecular formula C9H8BrN3 B13232242 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine

5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B13232242
M. Wt: 238.08 g/mol
InChI Key: IRXQTISFTVGDCJ-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a pyrazolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-methylpyridine and 1H-pyrazole.

    Nucleophilic Substitution: The 1H-pyrazole is reacted with 5-bromo-3-methylpyridine under basic conditions to form the desired product. Common bases used include potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with solvents like toluene or ethanol and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex heterocyclic compounds for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazolyl group can engage in hydrogen bonding or π-π interactions with target molecules, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with additional methyl groups on the pyrazole ring.

    2-(1H-Pyrazol-1-yl)pyridine: Lacks the bromine and methyl substituents, making it less sterically hindered.

    3-Methyl-2-(1H-pyrazol-1-yl)pyridine:

Uniqueness

5-Bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine is unique due to the combination of substituents on the pyridine ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the bromine atom allows for further functionalization through substitution reactions, while the pyrazolyl group provides a versatile scaffold for various applications.

Properties

IUPAC Name

5-bromo-3-methyl-2-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-7-5-8(10)6-11-9(7)13-4-2-3-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXQTISFTVGDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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